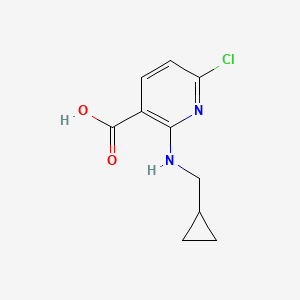
6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorine atom at the 6th position and a cyclopropylmethyl-amino group at the 2nd position of the nicotinic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid typically involves the following steps:
Amination: The cyclopropylmethyl-amino group is introduced through a nucleophilic substitution reaction. This can be done by reacting the chlorinated nicotinic acid with cyclopropylmethylamine under basic conditions, such as using sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
科学的研究の応用
6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting nicotinic acetylcholine receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies to understand the structure-activity relationships of nicotinic acid derivatives and their biological effects.
Industrial Applications: The compound may be utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, depending on the specific receptor subtype and the context of its use.
類似化合物との比較
Similar Compounds
Nicotinic Acid: The parent compound, lacking the chlorine and cyclopropylmethyl-amino groups.
6-Chloronicotinic Acid: Similar structure but without the cyclopropylmethyl-amino group.
2-Aminonicotinic Acid: Similar structure but without the chlorine atom and with a different amino group.
Uniqueness
6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid is unique due to the presence of both the chlorine atom and the cyclopropylmethyl-amino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
特性
分子式 |
C10H11ClN2O2 |
|---|---|
分子量 |
226.66 g/mol |
IUPAC名 |
6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-4-3-7(10(14)15)9(13-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13)(H,14,15) |
InChIキー |
YPFFCWIWMJAHDX-UHFFFAOYSA-N |
正規SMILES |
C1CC1CNC2=C(C=CC(=N2)Cl)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

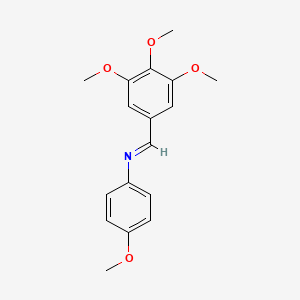
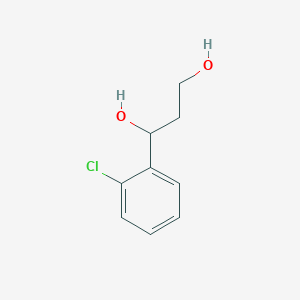
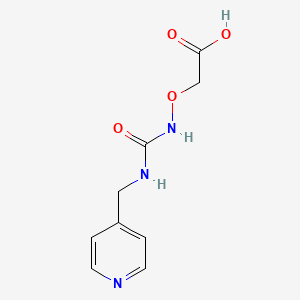
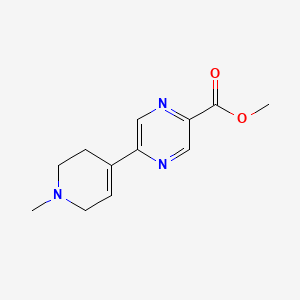
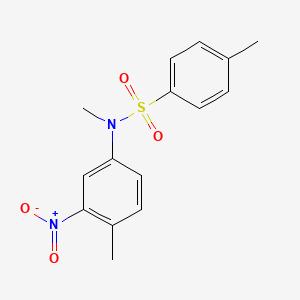
![(1S,2S,4R)-4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B8711542.png)
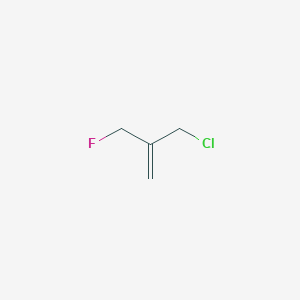
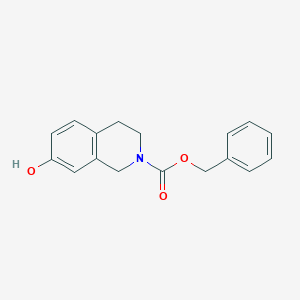
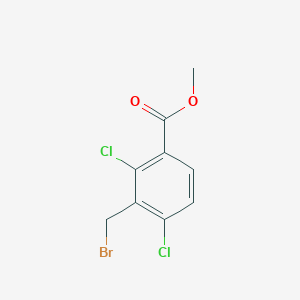
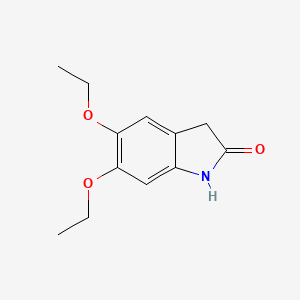
![(S)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8711559.png)
![Ethyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B8711572.png)
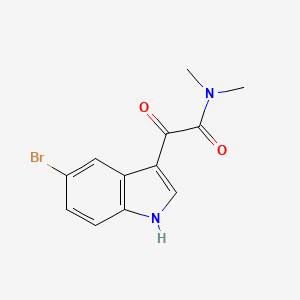
![6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8711581.png)
